N~2~-(Propan-2-yl)-1,3,5-triazine-2,4,6-triamine
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Overview
Description
N~2~-(Propan-2-yl)-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(Propan-2-yl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The process involves multiple steps, including nucleophilic substitution and subsequent purification steps to obtain the final product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N2-(Propan-2-yl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the existing groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N~2~-(Propan-2-yl)-1,3,5-triazine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of herbicides, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N2-(Propan-2-yl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Known for its herbicidal activity.
N,N’-Diisopropylcarbodiimide: Used in peptide synthesis.
Uniqueness: N2-(Propan-2-yl)-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
16274-81-0 |
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Molecular Formula |
C6H12N6 |
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-N-propan-2-yl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C6H12N6/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H5,7,8,9,10,11,12) |
InChI Key |
UWLXDYQURAUVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
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